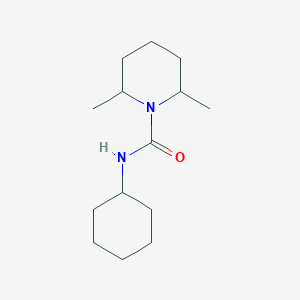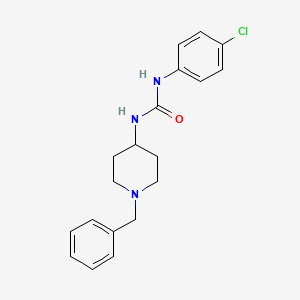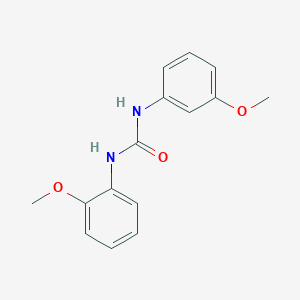
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea, also known as MMPU, is a chemical compound that has been studied for its potential therapeutic applications. MMPU has been found to have a variety of biochemical and physiological effects, and has been investigated for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of enzymes involved in cell proliferation and survival, such as Akt and mTOR. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism. In neurodegenerative disorder research, this compound has been found to reduce oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, this compound has been found to reduce oxidative stress and inflammation, and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea in lab experiments is its relatively low toxicity compared to other compounds used in cancer, diabetes, and neurodegenerative disorder research. This compound has also been found to have good solubility in water and organic solvents, which makes it easier to work with in the lab. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds, which can make it difficult to achieve therapeutic effects at lower doses.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea. One area of interest is in developing more potent analogs of this compound that can achieve therapeutic effects at lower doses. Another area of interest is in investigating the potential use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-(3-methoxyphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In diabetes research, this compound has been investigated for its potential to improve insulin sensitivity and glucose uptake. In neurodegenerative disorder research, this compound has been studied for its ability to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-7-5-6-11(10-12)16-15(18)17-13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGXYBFSNHFFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4423010.png)
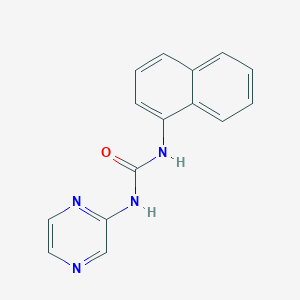
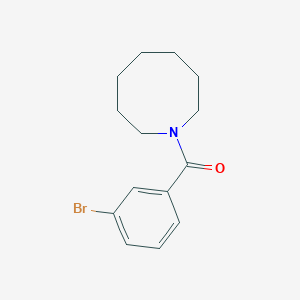
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423027.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4423042.png)
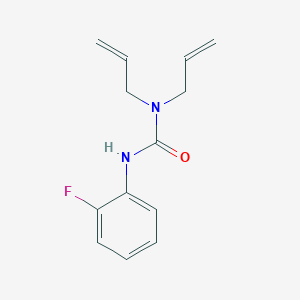
![N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4423053.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)
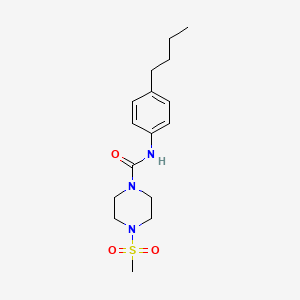
![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4423100.png)
